

Radon-220 decay chain and progeny

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Radon-220

Cat. No.: B1213171

[Get Quote](#)

An In-depth Technical Guide to the **Radon-220** Decay Chain and its Progeny for Researchers, Scientists, and Drug Development Professionals.

Introduction

Radon-220 (^{220}Rn), historically known as Thoron, is a naturally occurring radioactive noble gas and a key member of the thorium-232 (^{232}Th) decay series.[\[1\]](#)[\[2\]](#)[\[3\]](#) With a short half-life of 55.6 seconds, its direct radiological impact is often considered less significant than its isotope Radon-222.[\[1\]](#)[\[2\]](#)[\[4\]](#) However, the primary health concern arises not from the gas itself, but from its series of short-lived, solid, metallic decay products, collectively known as radon progeny or daughters.[\[1\]](#)[\[5\]](#)[\[6\]](#)

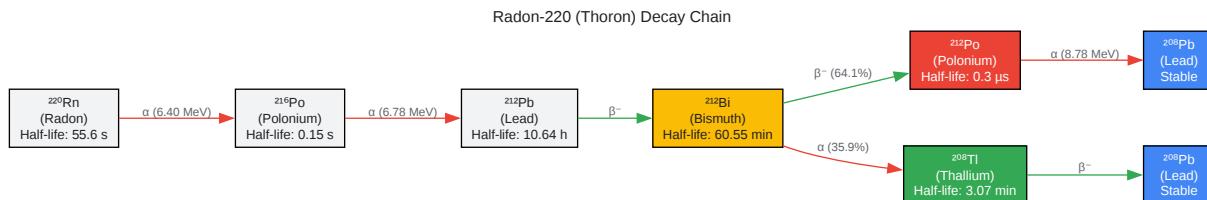
Unlike the inert gas from which they originate, these progeny are electrically charged and readily attach to airborne particulates such as dust and aerosols.[\[1\]](#)[\[5\]](#) Upon inhalation, these radioactive particles can deposit in the respiratory tract, primarily the lungs. The subsequent alpha decays from these progeny deliver a highly localized and potent radiation dose to the sensitive bronchial epithelium.[\[1\]](#)[\[7\]](#) This high linear energy transfer (LET) radiation is a significant cause of complex DNA damage, which can initiate carcinogenesis, establishing radon progeny inhalation as a primary cause of lung cancer, particularly in non-smokers.[\[6\]](#)[\[7\]](#)

Recent dosimetric models from the International Commission on Radiological Protection (ICRP) indicate a substantially higher dose conversion factor for **Radon-220** progeny compared to Radon-222 progeny, highlighting the critical need for their accurate measurement and study despite potentially lower environmental concentrations.[\[6\]](#) This guide provides a detailed overview of the **Radon-220** decay chain, its physical properties, established

experimental protocols for its measurement, and the biological pathways of its radiological effects.

The Radon-220 Decay Chain

Radon-220 is an intermediate nuclide in the Thorium-232 decay series, which begins with ^{232}Th and concludes with the stable isotope Lead-208 (^{208}Pb).^{[4][8]} The decay of ^{220}Rn initiates a sub-series of rapid transformations involving several alpha and beta emissions. A critical feature of this chain is the branched decay of Bismuth-212, leading to two pathways that both culminate in stable Lead-208. The quantitative data for each step in the decay from **Radon-220** is summarized in Table 1.


Quantitative Decay Data

The following table details the key radiobiological properties of each radionuclide in the **Radon-220** decay chain, starting from the parent ^{220}Rn .

Radionuclide	Symbol	Half-Life	Decay Mode	Branching Ratio (%)	Mean Decay Energy (MeV)
Radon-220	^{220}Rn	55.6 s ^{[4][9]}	α	100	6.404 ^[9]
Polonium-216	^{216}Po	0.15 s ^[2]	α	100	6.778
Lead-212	^{212}Pb	10.64 h ^[8]	β^-	100	0.574 (Max)
Bismuth-212	^{212}Bi	60.55 min ^[8]	β^- / α	64.07 (β^-) / 35.93 (α) ^[8]	2.254 (β^- Max) / 6.070 (α Avg)
Polonium-212	^{212}Po	0.3 μs ^[10]	α	100	8.785 ^[11]
Thallium-208	^{208}Tl	3.07 min ^[8]	β^-	100	4.999 (Max)
Lead-208	^{208}Pb	Stable	-	-	-

Visualization of the Decay Chain

The sequence of transformations from **Radon-220** to stable Lead-208, including the significant branching at Bismuth-212, is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: The decay pathway of **Radon-220** to stable Lead-208.

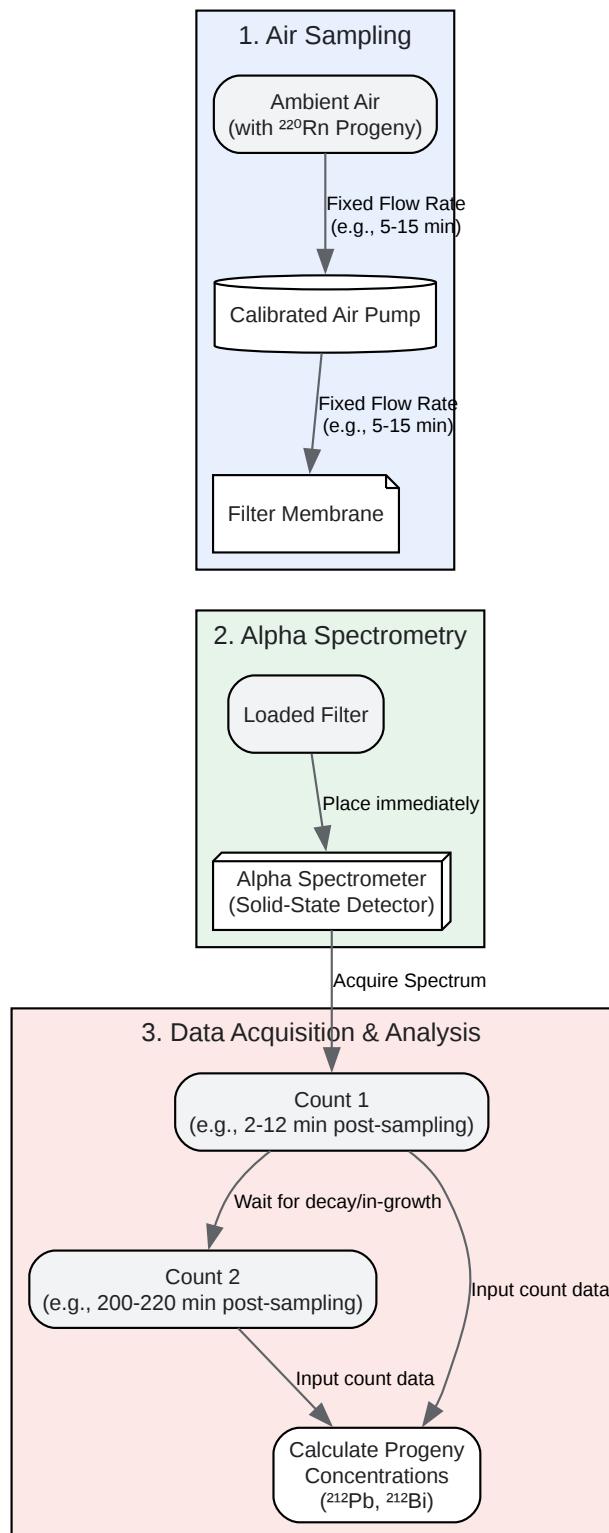
Experimental Protocols for Measurement

Accurate quantification of **Radon-220** progeny is essential for dosimetry and risk assessment. Unlike the parent gas, the progeny are solid particles, which dictates the measurement approach.^[1] The standard methodology involves collecting airborne particulates on a filter medium followed by radiometric analysis.

Grab Sampling with Alpha Spectrometry

This is a widely used technique for determining the individual concentrations of radon progeny. ^[12] It provides a snapshot of the atmospheric conditions at a specific time and location.

Methodology:


- Air Sampling: A calibrated air pump with a known flow rate (e.g., 1 to 12 liters per minute) is used to draw a defined volume of air through a high-efficiency filter (e.g., membrane or glass fiber) for a fixed duration (e.g., 5 to 15 minutes).^{[11][13]} This captures the airborne progeny attached to aerosol particles.
- Sample Counting: The filter is removed immediately after sampling and placed in an alpha spectrometer, which uses a solid-state detector (e.g., silicon diode) to measure the energy of

emitted alpha particles.[11][14]

- Timed Counting Protocol: To resolve the concentrations of the different progeny, a sequence of counts is performed over time. A common protocol for ^{220}Rn daughters involves multiple counts of the high-energy alpha peak from Polonium-212 (historically ThC').[11]
 - Count 1: A short count (e.g., 2 to 12 minutes) is taken immediately after sampling.
 - Count 2: A longer count is taken after a significant delay (e.g., 200 to 220 minutes).[11]
- Data Analysis: The decay kinetics are well-defined. By analyzing the change in the Po-212 count rate between the two measurement intervals, the initial airborne concentrations of its precursors, Lead-212 (ThB) and Bismuth-212 (ThC), can be calculated using established equations that account for decay and in-growth on the filter.[11]

The following diagram illustrates a generalized workflow for this experimental protocol.

Experimental Workflow for Radon-220 Progeny Measurement

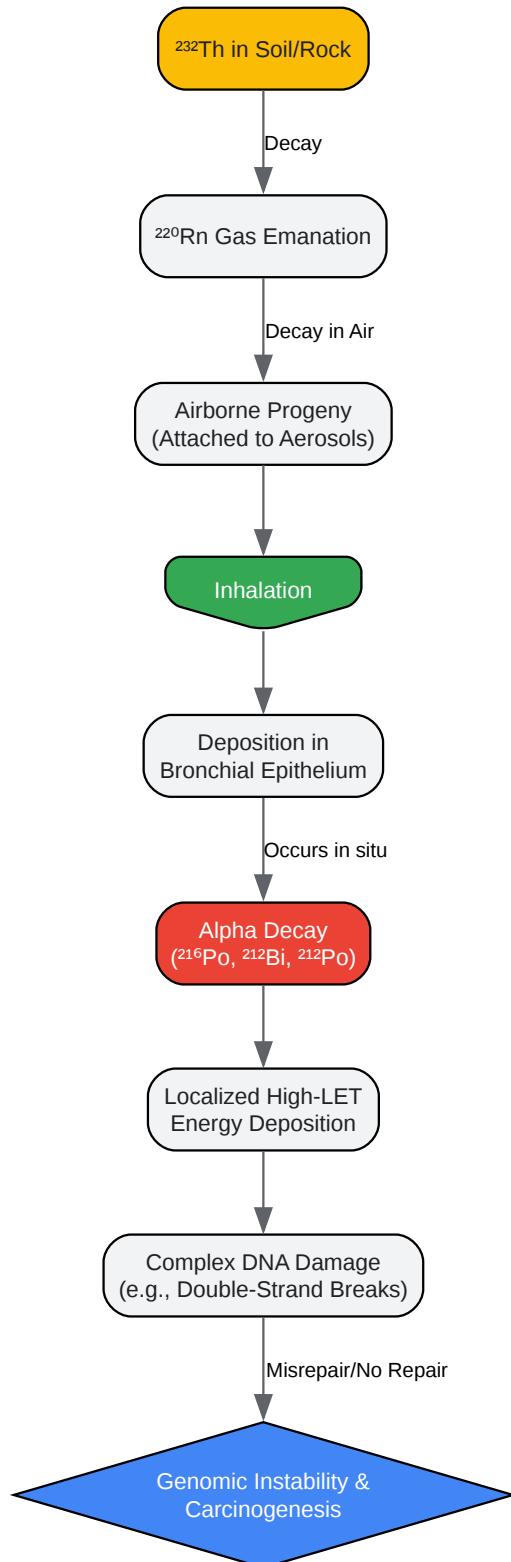
[Click to download full resolution via product page](#)

Caption: Generalized workflow for measuring **Radon-220** progeny.

Continuous Monitoring

For applications requiring temporal resolution of progeny concentrations, continuous monitors are employed. These instruments automate the grab sampling process, typically using a moving filter tape or a stationary filter with periodic analysis. The underlying principle of alpha spectrometry remains the same, but the data acquisition and analysis are performed in near real-time to provide a dynamic record of progeny levels.

Health Physics and Biological Effects


The primary radiological hazard from the **Radon-220** decay chain is internal exposure from inhaled progeny.[\[1\]](#)[\[6\]](#) The biological impact is driven by the deposition of high-energy alpha particles within the lung tissue.

Mechanism of Damage:

- Inhalation and Deposition: **Radon-220** progeny, attached to ubiquitous airborne aerosols, are inhaled and deposit onto the mucus lining of the bronchial airways.[\[5\]](#)
- Alpha Particle Emission: The deposited progeny, particularly the alpha-emitters (^{216}Po , ^{212}Bi , ^{212}Po), undergo radioactive decay before they can be cleared by physiological mechanisms.[\[1\]](#)[\[15\]](#)
- Localized Energy Deposition: Alpha particles are characterized by high mass and charge, resulting in a very short penetration range in tissue (typically tens of micrometers). This means their substantial kinetic energy is deposited within a small volume of cells surrounding the decay site.[\[7\]](#)
- Complex DNA Damage: This dense ionization track creates severe and complex DNA damage, including double-strand breaks (DSBs), clustered lesions, and chromosomal aberrations, which are difficult for cellular repair mechanisms to correct accurately.[\[7\]](#)
- Carcinogenesis: Failed or inaccurate repair of this complex DNA damage can lead to mutations, genomic instability, and ultimately, the initiation of carcinogenesis, resulting in an increased risk of lung cancer.

The logical progression from environmental presence to biological effect is depicted below.

Logical Pathway of Radon-220 Progeny Biological Damage

[Click to download full resolution via product page](#)

Caption: Pathway from **Radon-220** progeny inhalation to cancer risk.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. iem-inc.com [iem-inc.com]
- 2. radonguide.com [radonguide.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Radon-220 - isotopic data and properties [chemlin.org]
- 5. Radon's Progeny Decay | Harvard Natural Sciences Lecture Demonstrations [sciencedemonstrations.fas.harvard.edu]
- 6. Characteristics of Thoron (220Rn) and Its Progeny in the Indoor Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Setups for In Vitro Studies on Radon Exposure in Mammalian Cells—A Critical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear Data Viewer [wise-uranium.org]
- 9. mirdsoft.org [mirdsoft.org]
- 10. nrc.gov [nrc.gov]
- 11. digital.library.unt.edu [digital.library.unt.edu]
- 12. iem-inc.com [iem-inc.com]
- 13. Efficiency Analysis and Comparison of Different Radon Progeny Measurement Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. osti.gov [osti.gov]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Radon-220 decay chain and progeny]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213171#radon-220-decay-chain-and-progeny]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com